molecular formula C5H5F3O B15127641 Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-

Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-

Cat. No.: B15127641
M. Wt: 138.09 g/mol
InChI Key: HUVJEFUEIFDUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carbaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then oxidized to form the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the cyclopropane ring .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

    2-(Trifluoromethyl)cyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Oxidized form of the compound with a carboxylic acid group

Uniqueness

2-(Trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2-(trifluoromethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVJEFUEIFDUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.